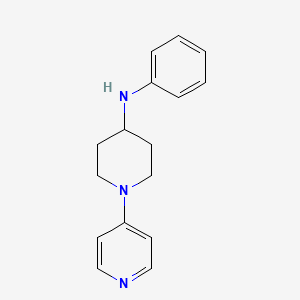
N-phényl-1-(pyridin-4-yl)pipéridin-4-amine
Vue d'ensemble
Description
“N-phenyl-1-(pyridin-4-yl)piperidin-4-amine” is a compound with a molecular weight of 253.35 . It belongs to the class of phenylpyrazoles, which are compounds containing a phenylpyrazole skeleton, consisting of a pyrazole bound to a phenyl group .
Molecular Structure Analysis
The InChI code for “N-phenyl-1-(pyridin-4-yl)piperidin-4-amine” is 1S/C16H19N3/c1-2-4-14(5-3-1)18-15-8-12-19(13-9-15)16-6-10-17-11-7-16/h1-7,10-11,15,18H,8-9,12-13H2 . The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods .Applications De Recherche Scientifique
Matériaux Optiques Non Linéaires
N-phényl-1-(pyridin-4-yl)pipéridin-4-amine : et ses dérivés ont été étudiés pour leur utilisation potentielle dans les matériaux optiques non linéaires. Ces matériaux sont essentiels pour les applications de traitement du signal optique, notamment le déclenchement optique, les transducteurs de fréquence lumineuse, les mémoires optiques, les modulateurs et les déflecteurs . La capacité du composé à former un réseau dense de liaisons hydrogène dans l'espace intercouche du 4-sulfophénylphosphonate de zirconium suggère son utilité pour améliorer la non-linéarité optique au niveau moléculaire .
Activité Anticancéreuse
La recherche a indiqué que les dérivés de This compound présentent des activités antitumorales in vitro prometteuses. Par exemple, certains dérivés ont montré une activité puissante contre les lignées cellulaires tumorales non à petites cellules du poumon humain, suggérant la pertinence du composé dans la recherche sur le cancer et les applications thérapeutiques potentielles .
Agents Anti-tuberculeux
Le squelette structurel de This compound a été utilisé dans la conception d'agents anti-tuberculeux. Des dérivés substitués ont été synthétisés et évalués pour leur activité contre Mycobacterium tuberculosis, certains composés présentant des concentrations inhibitrices significatives. Cela met en évidence le rôle du composé dans la lutte contre la tuberculose, en particulier dans le contexte des souches résistantes aux médicaments .
Propriétés Antimicrobiennes et Antifongiques
Les dérivés de la pipéridine, qui comprennent This compound, ont été reconnus pour leurs propriétés antimicrobiennes et antifongiques. Ces composés sont étudiés pour leur potentiel de traitement des infections et des maladies causées par divers agents pathogènes microbiens et fongiques .
Découverte et Développement de Médicaments
La nature hétérocyclique du composé en fait un échafaudage précieux dans la découverte de médicaments. Sa capacité à présenter des substituants dans des configurations tridimensionnelles définies permet le développement de produits pharmaceutiques ayant une activité biologique ciblée. Cette polyvalence est cruciale dans la synthèse de nouveaux composés médicinaux avec des applications potentielles dans une variété de maladies .
Activité Électro-optique
L'incorporation de dérivés de This compound dans des cadres de coordination a montré qu'elle facilitait la commutation de l'état redox. Cette propriété est d'un intérêt significatif dans la conception de matériaux avancés avec des propriétés spectrales réglables, qui sont essentiels au développement de dispositifs électro-optiques .
Mécanisme D'action
Target of Action
N-phenyl-1-(pyridin-4-yl)piperidin-4-amine is a compound that targets the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth, and mutations in this protein can lead to various types of cancer.
Mode of Action
It is known that the compound interacts with its target protein, potentially altering its function and leading to changes in cell growth and proliferation .
Result of Action
Given its target, it is likely that the compound has effects on cell growth and proliferation .
Analyse Biochimique
Biochemical Properties
N-phenyl-1-(pyridin-4-yl)piperidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme monoamine oxidase, where N-phenyl-1-(pyridin-4-yl)piperidin-4-amine acts as an inhibitor. This inhibition can affect the breakdown of neurotransmitters, leading to altered levels of these chemicals in the brain . Additionally, N-phenyl-1-(pyridin-4-yl)piperidin-4-amine has been shown to bind to certain receptors, modulating their activity and influencing cellular signaling pathways .
Cellular Effects
N-phenyl-1-(pyridin-4-yl)piperidin-4-amine has various effects on different types of cells and cellular processes. In neuronal cells, it can influence neurotransmitter levels by inhibiting monoamine oxidase, leading to changes in cell signaling pathways and gene expression. This compound has also been observed to affect cellular metabolism by altering the activity of key metabolic enzymes . In cancer cells, N-phenyl-1-(pyridin-4-yl)piperidin-4-amine has shown potential anti-proliferative effects, possibly through the modulation of cell cycle regulators and apoptosis pathways .
Molecular Mechanism
The molecular mechanism of N-phenyl-1-(pyridin-4-yl)piperidin-4-amine involves several key interactions at the molecular level. The compound binds to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters. This binding interaction is facilitated by the compound’s phenyl and pyridinyl groups, which fit into the enzyme’s active site and form stable interactions with its amino acid residues . Additionally, N-phenyl-1-(pyridin-4-yl)piperidin-4-amine can modulate receptor activity by binding to specific receptor sites, leading to changes in downstream signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-phenyl-1-(pyridin-4-yl)piperidin-4-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-phenyl-1-(pyridin-4-yl)piperidin-4-amine is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its effectiveness . Long-term studies in vitro and in vivo have demonstrated that N-phenyl-1-(pyridin-4-yl)piperidin-4-amine can have sustained effects on cellular function, particularly in terms of neurotransmitter levels and cell proliferation .
Dosage Effects in Animal Models
The effects of N-phenyl-1-(pyridin-4-yl)piperidin-4-amine vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on neurotransmitter levels and cognitive function . At higher doses, N-phenyl-1-(pyridin-4-yl)piperidin-4-amine can exhibit toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and any further increase in dosage leads to adverse effects . These findings highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
N-phenyl-1-(pyridin-4-yl)piperidin-4-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can have different biological activities and contribute to the overall effects of the compound. N-phenyl-1-(pyridin-4-yl)piperidin-4-amine has also been shown to affect metabolic flux, altering the levels of key metabolites in cellular pathways . This can influence cellular energy production and other metabolic processes.
Transport and Distribution
The transport and distribution of N-phenyl-1-(pyridin-4-yl)piperidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, N-phenyl-1-(pyridin-4-yl)piperidin-4-amine is transported by organic cation transporters, which facilitate its uptake and distribution to various cellular compartments . The compound’s localization and accumulation within tissues can influence its overall activity and effectiveness.
Subcellular Localization
N-phenyl-1-(pyridin-4-yl)piperidin-4-amine exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . Additionally, N-phenyl-1-(pyridin-4-yl)piperidin-4-amine can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . This subcellular localization is important for the compound’s ability to modulate cellular processes and exert its biochemical effects.
Propriétés
IUPAC Name |
N-phenyl-1-pyridin-4-ylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c1-2-4-14(5-3-1)18-15-8-12-19(13-9-15)16-6-10-17-11-7-16/h1-7,10-11,15,18H,8-9,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDOUVWYXSDFHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=CC=C2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



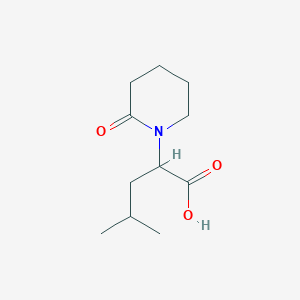

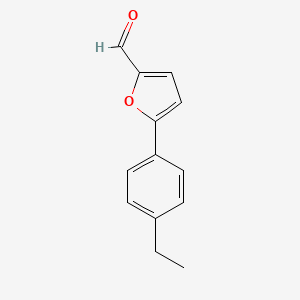
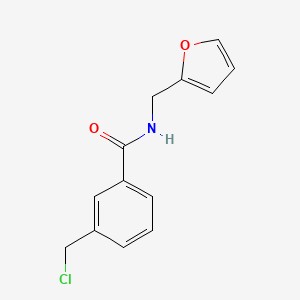



![[2-(Dimethylamino)ethyl][(1-ethylpyrrolidin-2-yl)methyl]amine](/img/structure/B1523159.png)
![1-[4-(Aminomethyl)phenyl]piperidine-3-carboxamide](/img/structure/B1523160.png)

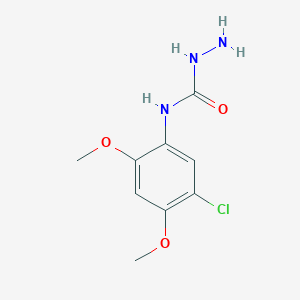
![4-[4-(2-Methoxyethyl)phenoxy]butanoic acid](/img/structure/B1523167.png)

![1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B1523170.png)